1-(5-Bromopyridin-3-YL)piperidin-2-one
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Overview
Description
1-(5-Bromopyridin-3-YL)piperidin-2-one is a chemical compound that belongs to the class of piperidinones, which are derivatives of piperidine Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-YL)piperidin-2-one typically involves the reaction of 5-bromopyridine with piperidin-2-one under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 5-bromopyridine is reacted with piperidin-2-one in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-YL)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopyridine moiety to other functional groups, such as amines or alcohols.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
1-(5-Bromopyridin-3-YL)piperidin-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-YL)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to elicit a biological response. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
1-(5-Bromopyridin-3-YL)piperidin-2-one can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Another piperidinone derivative with a bromopyridine moiety, but with different functional groups and reactivity.
2,5-Dibromopyridin-3-ol: A compound with two bromine atoms on the pyridine ring, leading to different chemical properties and applications.
3-Amino-5-bromopyridin-4-ol: Contains an amino group, which can significantly alter its biological activity and reactivity.
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)piperidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c11-8-5-9(7-12-6-8)13-4-2-1-3-10(13)14/h5-7H,1-4H2 |
InChI Key |
APDKNDDOVHRCGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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